

Methyl Trifluoromethanesulfonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl trifluoromethanesulfonate*

Cat. No.: *B156547*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Methyl trifluoromethanesulfonate, commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent widely employed in organic synthesis. Its high reactivity, attributed to the exceptional leaving group ability of the triflate anion, makes it a reagent of choice for the methylation of a broad spectrum of nucleophiles, including those that are weakly reactive. This technical guide provides an in-depth overview of **methyl trifluoromethanesulfonate**, encompassing its chemical and physical properties, synthesis, detailed experimental protocols for its application, and critical safety information.

Core Properties and Identification

Methyl trifluoromethanesulfonate is a colorless liquid with the chemical formula $\text{CF}_3\text{SO}_2\text{OCH}_3$. It is valued for its potency as a methylating agent, outperforming traditional reagents like methyl iodide and dimethyl sulfate in many applications.[\[1\]](#)

Identifier	Value
CAS Number	333-27-7
Molecular Weight	164.10 g/mol

Physicochemical Data

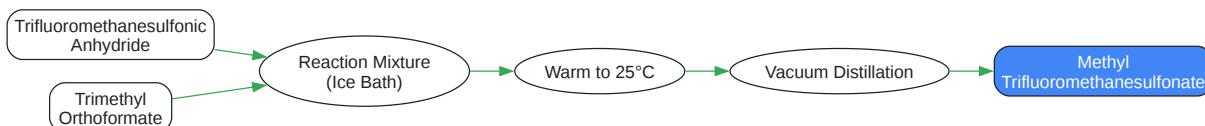
A summary of the key physical and chemical properties of **methyl trifluoromethanesulfonate** is presented below. These properties are critical for its handling, storage, and application in experimental setups.

Property	Value
Appearance	Colorless liquid
Boiling Point	95-100 °C
Melting Point	-64 °C
Density	1.45 - 1.496 g/mL at 25 °C
Flash Point	38 °C
Solubility	Hydrolyzes in water

Synthesis of Methyl Trifluoromethanesulfonate

While commercially available, **methyl trifluoromethanesulfonate** can be synthesized in the laboratory. One highly efficient method involves the reaction of trifluoromethanesulfonic anhydride with trimethyl orthoformate.

Experimental Protocol: Synthesis from Trifluoromethanesulfonic Anhydride


This protocol describes a high-yield synthesis of **methyl trifluoromethanesulfonate**.

Materials:

- Trifluoromethanesulfonic anhydride
- Trimethyl orthoformate
- Ice bath
- Standard laboratory glassware for reaction under inert atmosphere and distillation

Procedure:

- In a reaction vessel placed under an ice bath, slowly add trimethyl orthoformate (1.0 equivalent) to trifluoromethanesulfonic anhydride (1.0 equivalent).
- After the addition is complete, the reaction mixture is allowed to warm to 25 °C.
- The reaction is monitored for completion, which is typically achieved within 15 minutes.
- The product, **methyl trifluoromethanesulfonate**, is then purified by vacuum distillation. This method has been reported to yield the product in 99% purity.[2]

[Click to download full resolution via product page](#)

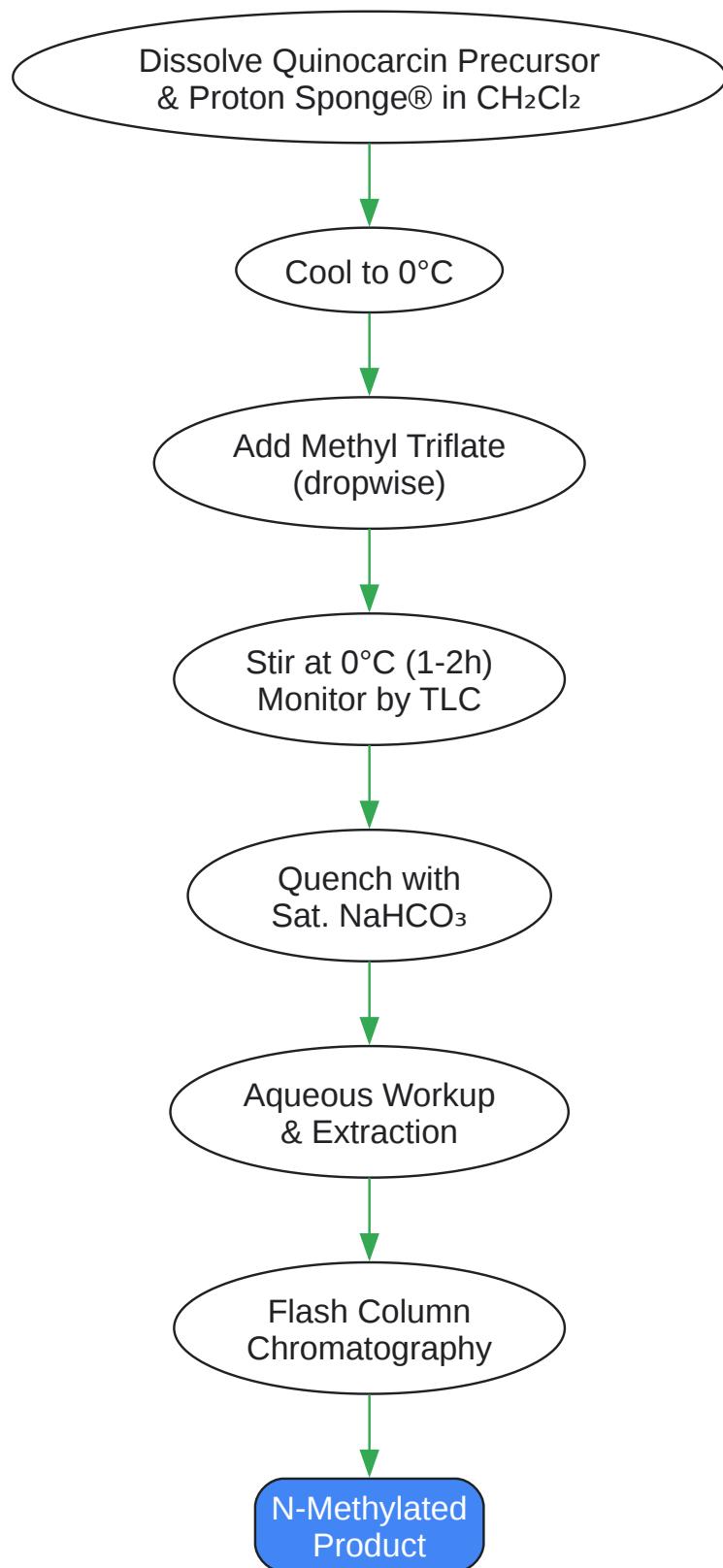
Synthesis of **Methyl Trifluoromethanesulfonate**.

Applications in Organic Synthesis: Experimental Protocols

Methyl trifluoromethanesulfonate is a cornerstone reagent for the introduction of methyl groups in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

N-Methylation in Natural Product Synthesis

The following protocol details the N-methylation of a precursor in the total synthesis of quinocarcinol methyl ester.


Materials:

- Quinocarcin precursor (secondary amine)
- **Methyl trifluoromethanesulfonate** (MeOTf)

- Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)
- Anhydrous dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware and chromatography supplies

Procedure:

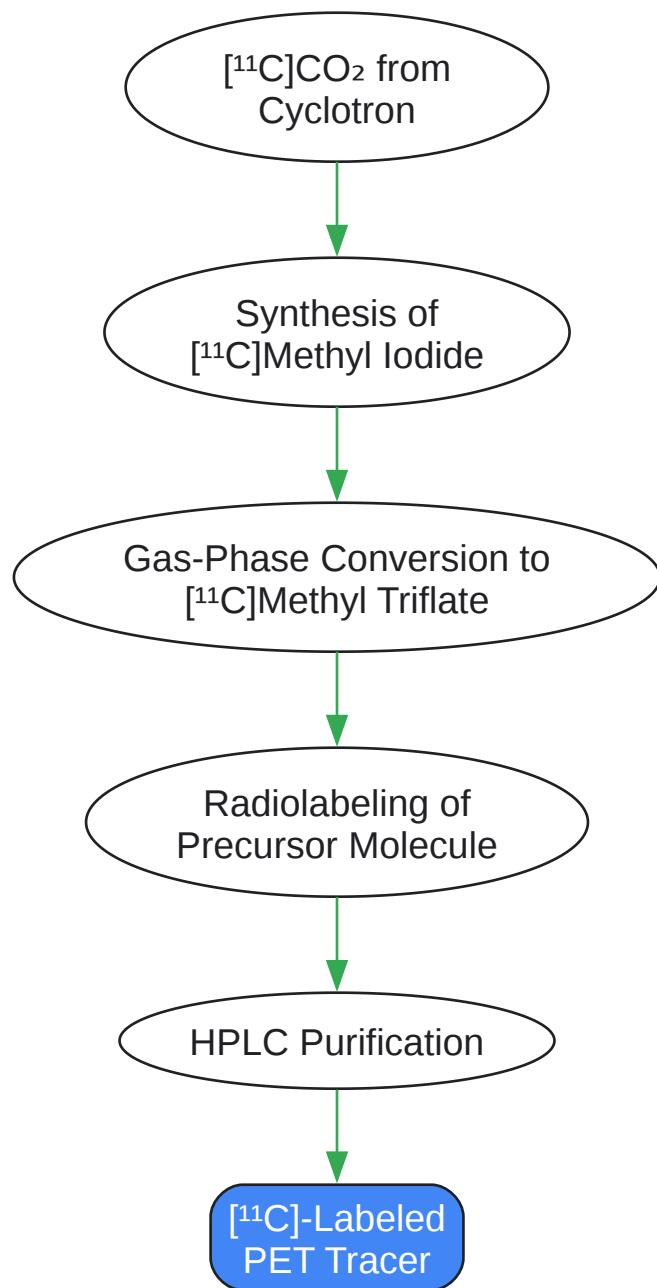
- Under an inert atmosphere, dissolve the quinocarcin precursor (1.0 equivalent) and Proton Sponge® (1.5 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Add **methyl trifluoromethanesulfonate** (1.5 equivalents) dropwise over 5-10 minutes.
- Stir the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
- Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Perform a liquid-liquid extraction with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the N-methylated product.^[3]

[Click to download full resolution via product page](#)

Workflow for N-Methylation in Quinocarcin Synthesis.

Catalysis of Nucleophilic Substitution

Methyl trifluoromethanesulfonate can also act as a catalyst for the nucleophilic substitution of alcohols.


General Protocol:

- In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the nucleophile (1.2 equivalents) in an anhydrous solvent (e.g., nitromethane).
- Carefully add **methyl trifluoromethanesulfonate** (e.g., 20 mol%) to the reaction mixture.
- Stir the reaction at the desired temperature until completion, monitoring by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.
- Purify the crude product by column chromatography.[\[4\]](#)

Application in Radiochemistry

[¹¹C]Methyl triflate is a crucial reagent in the field of positron emission tomography (PET) for the synthesis of ¹¹C-labeled radiotracers. The short half-life of carbon-11 (approximately 20.4 minutes) necessitates rapid and highly efficient radiolabeling reactions.

The general workflow involves the production of [¹¹C]methyl iodide from cyclotron-produced [¹¹C]CO₂, which is then passed over a heated column containing silver triflate to instantaneously form [¹¹C]methyl triflate. This highly reactive intermediate is then reacted with a suitable precursor to yield the desired PET tracer.

[Click to download full resolution via product page](#)

High-Level Workflow for $[^{11}\text{C}]$ PET Tracer Synthesis.

Safety and Handling

Methyl trifluoromethanesulfonate is a hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood.

Hazards:

- Toxicity: It is highly toxic if inhaled, swallowed, or in contact with skin.
- Corrosivity: Causes severe skin burns and eye damage.
- Flammability: It is a flammable liquid and vapor.

Personal Protective Equipment (PPE):

- Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.
- It is often recommended to store at 2-8 °C under an inert gas.

First Aid:

- Skin Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.
- Inhalation: Move the person to fresh air immediately and seek emergency medical assistance.
- Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the person is conscious and alert. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) before handling **methyl trifluoromethanesulfonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Methyl Trifluoromethanesulfonate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156547#methyl-trifluoromethanesulfonate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com